Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride

Description

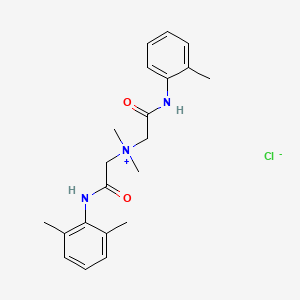

This quaternary ammonium chloride features a central nitrogen atom bonded to two methyl groups, an o-tolylcarbamoyl-methyl substituent (ortho-methylphenyl carboxamide), and a 2,6-xylylcarbamoyl-methyl substituent (2,6-dimethylphenyl carboxamide). Its molecular complexity arises from the dual aromatic carbamoyl moieties, which influence solubility, stability, and biological activity.

Properties

CAS No. |

4169-33-9 |

|---|---|

Molecular Formula |

C21H28ClN3O2 |

Molecular Weight |

389.9 g/mol |

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl]-dimethyl-[2-(2-methylanilino)-2-oxoethyl]azanium;chloride |

InChI |

InChI=1S/C21H27N3O2.ClH/c1-15-9-6-7-12-18(15)22-19(25)13-24(4,5)14-20(26)23-21-16(2)10-8-11-17(21)3;/h6-12H,13-14H2,1-5H3,(H-,22,23,25,26);1H |

InChI Key |

YSKADTNXEBAWKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)CC(=O)NC2=CC=CC=C2C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method involves the reaction of dimethylamine with o-tolyl isocyanate and 2,6-xylyl isocyanate to form the corresponding carbamoyl derivatives. These intermediates are then reacted with methyl chloride to yield the final quaternary ammonium compound.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The reaction is typically conducted in a solvent such as acetonitrile, with the addition of a catalyst like potassium iodide to enhance the reaction rate. The reaction mixture is heated to a specific temperature, usually around 80-90°C, to ensure complete conversion of the reactants to the desired product. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamoyl groups to amines.

Substitution: The chloride ion can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Ion exchange reactions can be carried out using silver nitrate or other suitable reagents.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amines.

Substitution: Quaternary ammonium salts with different anions.

Scientific Research Applications

Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial activity.

Mechanism of Action

The mechanism of action of Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related quaternary ammonium salts with carbamoyl and aromatic substituents. Key differences in substituents, molecular weight, and applications are highlighted below.

Table 1: Structural and Functional Comparison

Key Observations :

Structural Variations :

- The target compound uniquely combines o-tolylcarbamoyl and 2,6-xylylcarbamoyl groups, unlike denatonium salts, which feature a single 2,6-xylylcarbamoyl group paired with a benzyl or benzoate moiety. This dual aromatic substitution may enhance steric hindrance or alter receptor binding compared to simpler analogs .

- Trimethyl[(2,6-xylylcarbamoyl)methyl]ammonium Chloride (QX-222) is smaller and lacks aromatic diversity, making it a tool in electrophysiology for blocking sodium channels .

Biological Activity: Denatonium derivatives are notorious for their bitterness (detectable at ~0.05 ppm), whereas the target compound’s activity remains uncharacterized. The o-tolyl group could modulate bitterness or introduce novel bioactivity, such as antimicrobial effects observed in carbamoyl-substituted quaternary ammonium compounds .

Physicochemical Properties :

- Denatonium Benzoate has a higher molecular weight (446.58 g/mol) and lower solubility in water compared to its chloride analogs. The benzoate anion contributes to crystalline stability, while chloride salts may offer improved solubility .

- The target compound’s chloride counterion and methyl substituents likely enhance hydrophilicity relative to brominated analogs like Dimethylphenethyl[(2,6-xylylcarbamoyl)methyl]ammonium bromide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.